molecular formula C7H7Cl2NO B019904 2,6-Dichloro-4-methoxyaniline CAS No. 6480-66-6

2,6-Dichloro-4-methoxyaniline

Cat. No. B019904
CAS RN: 6480-66-6
M. Wt: 192.04 g/mol
InChI Key: YWADYUWJRWZMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methoxyaniline is a chemical compound with the molecular formula C7H7Cl2NO. It has a molecular weight of 192.04 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-methoxyaniline consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one amine group .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methoxyaniline is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-4-methoxyaniline: is a valuable intermediate in organic synthesis. It can be used to synthesize various complex molecules due to its reactive chloro and methoxy groups. For instance, it can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other groups, leading to a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2,6-Dichloro-4-methoxyaniline serves as a building block for the synthesis of drugs. It’s particularly useful in creating compounds with anti-inflammatory and analgesic properties. Researchers can modify its structure to enhance its interaction with biological targets, improving drug efficacy and reducing side effects .

Dye and Pigment Production

This compound is also instrumental in the production of dyes and pigments. Its molecular structure allows for the creation of colorants with specific properties, such as lightfastness and resistance to chemicals. These dyes find applications in textiles, inks, and coatings .

Material Science

In material science, 2,6-Dichloro-4-methoxyaniline can be used to modify the surface properties of materials. It can act as a precursor for polymers and resins that require specific characteristics like thermal stability or electrical conductivity .

Agrochemical Synthesis

The agricultural industry benefits from compounds derived from 2,6-Dichloro-4-methoxyaniline . It can be used to create herbicides, insecticides, and fungicides. The chloro and methoxy groups are reactive sites that can be transformed to tailor the compound’s activity against various pests and weeds .

Analytical Chemistry

In analytical chemistry, derivatives of 2,6-Dichloro-4-methoxyaniline can be employed as reagents or indicators due to their specific reactivity. They can be part of assays to detect or quantify other substances, including environmental pollutants and biomarkers .

Biochemistry Research

2,6-Dichloro-4-methoxyaniline: may be used in biochemistry research to study enzyme-substrate interactions. Its structure can be modified to probe the active sites of enzymes, helping to understand their mechanism of action and to design enzyme inhibitors .

Nanotechnology

Lastly, in the field of nanotechnology, 2,6-Dichloro-4-methoxyaniline can contribute to the development of nanomaterials. Its chemical properties allow it to be used in the synthesis of nanoparticles with potential applications in drug delivery, imaging, and sensors .

Safety and Hazards

2,6-Dichloro-4-methoxyaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function .

Biochemical Pathways

Given its use in proteomics research , it is plausible that it may influence protein-related pathways. More research is required to elucidate the exact pathways affected.

Result of Action

Given its use in proteomics research , it may have effects on protein structure and function

properties

IUPAC Name

2,6-dichloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADYUWJRWZMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496799
Record name 2,6-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methoxyaniline

CAS RN

6480-66-6
Record name 2,6-Dichloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-methoxyaniline
Reactant of Route 2
2,6-Dichloro-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-methoxyaniline
Reactant of Route 5
2,6-Dichloro-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-methoxyaniline

Q & A

Q1: What is the role of 2,6-Dichloro-4-methoxyaniline in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?

A: 2,6-Dichloro-4-methoxyaniline serves as a crucial building block in the synthesis of deuterium-labelled 4′-hydroxy diclofenac []. It undergoes an Ullmann coupling reaction with 2-(2-iodophenyl)-N,N-dimethylacetamide, ultimately leading to the formation of the target compound after subsequent demethylation and hydrolysis steps [].

Q2: How is 2,6-Dichloro-4-methoxyaniline synthesized in the context of this research?

A: The synthesis begins with phenol, which is first treated with sodium nitrite in sulfuric acid []. This is followed by continuous exposure to dry hydrogen chloride gas in methanol, resulting in the formation of 2,6-Dichloro-4-methoxyaniline [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.